![molecular formula C14H15ClF3NO2 B4621426 2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol hydrochloride](/img/structure/B4621426.png)

2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol hydrochloride

Vue d'ensemble

Description

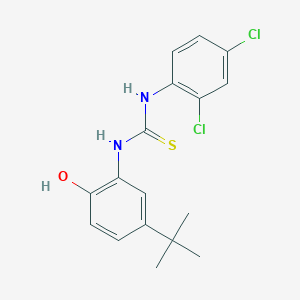

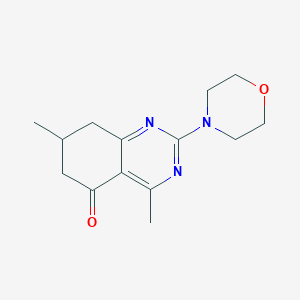

The compound of interest is structurally complex, incorporating elements such as a trifluoromethyl group, a furyl moiety, and an ethanolamine backbone, hinting at a multifaceted chemistry and utility in fields like organic synthesis, medicinal chemistry, and material science.

Synthesis Analysis

Efficient synthetic routes often involve enantioselective processes or multicomponent reactions. For example, the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone to produce (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol demonstrates the importance of chiral intermediates in synthesis (Ouyang et al., 2013). Additionally, catalyst-free and aqueous ethanol-mediated synthesis methods highlight green chemistry approaches in constructing complex molecules (Ibberson et al., 2023).

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography and spectroscopy, are vital for understanding the conformation and stereochemistry of such compounds. For instance, the characterization of complex organic structures provides insights into the molecular geometry and potential interaction sites crucial for their reactivity and application (Chernyshev et al., 2013).

Chemical Reactions and Properties

Chemical reactivity, including the compound's behavior in multicomponent reactions or its ability to undergo specific transformations, is essential for its application in synthesis or modification. The photo-induced rearrangement of aryl isoflavones, for example, shows the potential for creating complex methanones, which could be analogous to reactions involving our compound of interest (Wang et al., 2019).

Applications De Recherche Scientifique

Synthesis and Material Science Applications

- Organic Synthesis : Research into the synthesis of (L)-daunosamine and related amino sugars explores the conversion of 1-(2-Furyl)ethanol into valuable amino sugars, indicating the compound's utility in the synthesis of complex organic molecules and potential applications in pharmaceutical chemistry (Sammes & Thetford, 1988).

- Material Science : In the context of material science, the study on diethoxyphosphorylmethylfurans in the Curtius reaction demonstrates the compound's role in the creation of specific isocyanates and carbonates, which are crucial intermediates for polymer and material synthesis, showcasing its importance in developing new materials with potential applications in various industries (Pevzner, 2011).

Medicinal Chemistry and Biological Applications

- Medicinal Chemistry : The catalyst from Burkholderia cenocepacia for efficient Anti-Prelog’s Bioreduction of 3,5-Bis(Trifluoromethyl) Acetophenone explores the enzymatic reduction processes, highlighting the compound's relevance in the synthesis of chiral intermediates for medicinal purposes, including the key intermediate for aprepitant synthesis (Yu et al., 2018).

- Biological Applications : The preparation of homochiral (S)- and (R)-1-(2-Furyl)ethanols by lipase-catalyzed transesterification presents a method for resolving enantiomers, crucial for drug development and understanding biological systems, indicating the compound's utility in studying and developing biologically active substances (Kamińska et al., 1996).

Advanced Applications

- Advanced Organic Synthesis : The synthesis, photophysical characterization, and photostability studies of NIR probes with different terminals in benzo[a]phenoxazines highlight the compound's use in developing near-infrared probes for imaging and diagnostic purposes, showcasing its significance in advanced medical imaging technologies (Raju et al., 2016).

Propriétés

IUPAC Name |

2-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylamino]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO2.ClH/c15-14(16,17)11-3-1-2-10(8-11)13-5-4-12(20-13)9-18-6-7-19;/h1-5,8,18-19H,6-7,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYLCNZMVNYPOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)CNCCO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-nitrophenoxy)propanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4621343.png)

![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4621349.png)

![3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4621362.png)

![N-{4-[({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide](/img/structure/B4621366.png)

![2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-1-propanone](/img/structure/B4621382.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4621419.png)

![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4621450.png)

![1-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4621457.png)